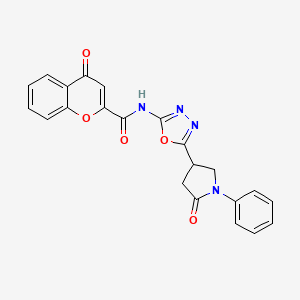![molecular formula C15H10F3N3O3 B2448193 2-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2094640-32-9](/img/structure/B2448193.png)
2-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a trifluoromethyl-pyridazinone moiety linked to an isoindoline-1,3-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps:
Initial Synthesis of Pyridazinone Core: Starting with 3-(trifluoromethyl)pyridazine, react it with appropriate reagents to introduce the 6-oxo functionality.
Alkylation: Employ an alkylating agent to attach the ethyl linker to the pyridazinone core.
Cyclization with Isoindole-1,3-dione: Conduct a cyclization reaction with isoindoline-1,3-dione under suitable conditions, such as heating and a catalyst to form the final compound.
Industrial Production Methods: Industrial production involves scaling up the synthetic route with emphasis on optimizing yields, cost-effectiveness, and minimizing environmental impact. This often includes:
Using continuous flow reactors to enhance efficiency.
Recycling solvents and reagents to reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation at various sites, especially on the pyridazinone ring.
Reduction: Reduction reactions can target the oxo group in the pyridazinone moiety, potentially reducing it to a hydroxyl group.
Substitution: Nucleophilic substitution can occur at the trifluoromethyl group or at positions adjacent to the nitrogen atoms in the isoindole and pyridazinone rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, usually in polar aprotic solvents.
Major Products Formed
From oxidation: hydroxylated derivatives or further oxidized carboxylic acids.
From reduction: alcohol derivatives.
From substitution: various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry and Materials Science
The compound’s unique structure allows for exploration in the synthesis of novel polymers and materials with specialized properties.
Biology and Medicine
It shows potential as a precursor for pharmaceutical compounds, possibly influencing specific biological pathways due to its trifluoromethyl and pyridazinone functionalities.
Industry
Applications in creating high-performance materials or catalysts.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological molecules:
Molecular Targets: It may target enzymes or receptors in biological systems, altering their function.
Pathways Involved: Likely involves pathways associated with the metabolism of small organic molecules or specific signaling pathways due to its reactive functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)pyridazine derivatives: Share the trifluoromethyl-pyridazinone core.
Isoindoline-1,3-dione derivatives: Similar core but different substituents.
Uniqueness: The combination of the trifluoromethyl-pyridazinone and isoindoline-1,3-dione structures makes this compound unique, potentially offering a broader range of reactivity and applications.
Feel free to ask for more details on any of these sections.
Propriétés
IUPAC Name |
2-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3/c16-15(17,18)11-5-6-12(22)21(19-11)8-7-20-13(23)9-3-1-2-4-10(9)14(20)24/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQBLAGDFKOPLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2448113.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2448118.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2448120.png)
![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine](/img/structure/B2448121.png)
![4-[benzyl(methyl)sulfamoyl]-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride](/img/structure/B2448123.png)

amino]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B2448127.png)

![7-chloro-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2448131.png)

